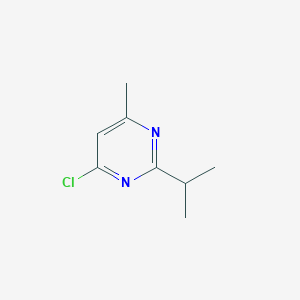

4-Chloro-2-isopropyl-6-methylpyrimidine

描述

Evolution of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

The history of pyrimidine chemistry dates back to the 19th century, with early work involving the breakdown products of uric acid. The pyrimidine ring system is ubiquitous in nature, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). This biological role is central to the storage and transfer of genetic information in all living organisms. Beyond genetics, the pyrimidine motif is found in essential natural compounds like thiamine (B1217682) (vitamin B1).

The recognition of its biological importance spurred extensive synthetic exploration. Chemists began to synthesize a vast array of pyrimidine derivatives, leading to the development of numerous compounds with significant pharmacological applications. This includes classes of drugs such as barbiturates, which act as central nervous system depressants, and various antimicrobial, antiviral, and anticancer agents. The ability to readily modify the pyrimidine skeleton at its various positions has allowed for the creation of large libraries of compounds for drug discovery and development.

Contemporary Research Landscape of Halogenated Pyrimidines

Among the myriad of pyrimidine derivatives, halogenated pyrimidines represent a particularly versatile and powerful class of compounds in modern organic synthesis. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring creates a highly reactive site, making these compounds valuable intermediates or building blocks for more complex molecules.

The chlorine atom at certain positions on the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals. Furthermore, halogenated pyrimidines are key substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

In medicinal chemistry, this reactivity has been exploited to create potent enzyme inhibitors and receptor antagonists. In the field of agrochemicals, chloropyrimidines are precursors to a range of fungicides and herbicides. Their utility is a direct result of the chemical handle that the halogen provides for constructing complex molecular architectures.

Scope and Research Objectives for 4-Chloro-2-isopropyl-6-methylpyrimidine

Within the broad class of halogenated pyrimidines, this compound (Table 1) has been identified as a useful synthetic intermediate. The primary research objective for this compound is its utilization as a precursor for the synthesis of novel, polysubstituted pyrimidine derivatives. The specific substitution pattern—a chloro group at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position—offers a unique combination of steric and electronic properties.

The chlorine atom at the C-4 position is the primary site of reactivity, making it a target for nucleophilic substitution. Research has focused on reacting this compound with various nucleophiles, particularly amines, to generate new molecules. A significant goal of this research is the discovery of new compounds with valuable biological activities. Specifically, derivatives of this compound have been synthesized and investigated for their potential as antifungal agents. mdpi.com The scope of research, therefore, involves its synthesis and subsequent chemical modification to explore structure-activity relationships and identify new lead compounds for potential therapeutic or agricultural applications.

Chemical Profile and Synthesis

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4595-69-1 |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| IUPAC Name | 4-chloro-2-(propan-2-yl)-6-methylpyrimidine |

| SMILES | CC1=CC(=NC(=N1)C(C)C)Cl |

The synthesis of this compound is achieved through the chlorination of its corresponding hydroxypyrimidine precursor. A common and effective method involves the reaction of 6-hydroxy-2-isopropyl-4-methylpyrimidine with phosphorus oxychloride (POCl₃). mdpi.com

The reaction is typically conducted by heating a mixture of the hydroxypyrimidine in an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the solvent. The mixture is heated, for instance at 70°C for a period of 2 hours, to ensure complete conversion. mdpi.com Following the reaction, the excess phosphorus oxychloride is removed by distillation. The residue is then redissolved in an organic solvent like ethyl acetate (B1210297) and carefully poured into ice water. The mixture is neutralized with a base, such as sodium carbonate, to a pH of 7. The organic layer is separated, washed with water, dried over an anhydrous drying agent like magnesium sulfate, and concentrated to yield the final product. mdpi.com In some small-scale syntheses, the crude product is of sufficient purity to be used directly in subsequent steps without further purification. mdpi.com

Applications in Antifungal Research

A primary application of this compound is its role as a key intermediate in the synthesis of novel compounds with potential antifungal properties. The reactivity of the C4-chloro group allows it to be readily displaced by various nucleophiles to build a library of new pyrimidine derivatives.

In one study, this compound was reacted with a series of different amines to produce a range of N-substituted aminopyrimidine derivatives. mdpi.com These newly synthesized compounds were then screened for their in vitro antifungal activity against several plant pathogenic fungi. The results from this research highlight how the core structure derived from this compound can be modified to generate compounds with significant biological activity, as detailed in Table 2.

Table 2: In Vitro Antifungal Activity of N-Substituted Aminopyrimidine Derivatives

| Compound ID | R-Group (at C4) | Pathogen | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|---|

| 3a | -NH(CH₂)₂OCH₃ | Fusarium oxysporum | 45.8 |

| 3a | -NH(CH₂)₂OCH₃ | Botrytis cinerea | 35.6 |

| 3b | -NH-c-C₆H₁₁ | Fusarium oxysporum | 60.5 |

| 3b | -NH-c-C₆H₁₁ | Botrytis cinerea | 55.7 |

| 3c | Morpholin-4-yl | Fusarium oxysporum | 42.1 |

| 3c | Morpholin-4-yl | Botrytis cinerea | 39.8 |

Data sourced from a study on novel pyrimidine derivatives. mdpi.com

The findings demonstrate that the nature of the substituent introduced at the C-4 position significantly influences the antifungal efficacy. For instance, the derivative bearing a cyclohexylamine (B46788) group (Compound 3b) showed the highest inhibition rates against both Fusarium oxysporum and Botrytis cinerea in this series. mdpi.com This line of research exemplifies the strategic use of this compound as a scaffold for developing new agrochemical candidates.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| 6-hydroxy-2-isopropyl-4-methylpyrimidine |

| Ethyl acetate |

| Sodium carbonate |

| Magnesium sulfate |

| Cytosine |

| Thymine |

| Uracil |

| Thiamine |

| Uric acid |

| N-(2-methoxyethyl)-2-isopropyl-6-methylpyrimidin-4-amine |

| N-cyclohexyl-2-isopropyl-6-methylpyrimidin-4-amine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDNTVCCXJUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391285 | |

| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-69-1 | |

| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Isopropyl 6 Methylpyrimidine and Its Derivatives

Established Synthetic Pathways to 4-Chloro-2-isopropyl-6-methylpyrimidine

The traditional synthesis of this compound relies on well-established reactions, primarily involving the construction of the pyrimidine (B1678525) ring followed by a chlorination step.

Direct Chlorination of 6-hydroxy-2-isopropyl-4-methylpyrimidine

A common and direct method for the synthesis of this compound is the chlorination of its corresponding hydroxyl precursor, 6-hydroxy-2-isopropyl-4-methylpyrimidine (which exists in tautomeric equilibrium with 2-isopropyl-6-methylpyrimidin-4(3H)-one). This transformation is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely employed reagent.

The reaction involves heating the hydroxypyrimidine in excess phosphorus oxychloride, often in the presence of a base such as pyridine (B92270) or N,N-dimethylaniline. nih.gov The base serves to neutralize the hydrogen chloride gas that is evolved during the reaction. The general mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen functionality. After the reaction is complete, the excess POCl₃ is typically removed by distillation under reduced pressure, and the desired product is isolated through extraction and purification. While effective, this method often requires high temperatures and the use of a large excess of a corrosive reagent, prompting the development of more sustainable alternatives. nih.gov Recent advancements have focused on solvent-free procedures using equimolar amounts of POCl₃ in a sealed reactor, which offers economic, environmental, and safety benefits, particularly for large-scale synthesis. nih.gov

Cyclization Reactions in Pyrimidine Synthesis

The fundamental approach to constructing the pyrimidine core of this compound involves a cyclocondensation reaction. This method builds the heterocyclic ring from acyclic precursors. The most common strategy for this type of 2,4,6-trisubstituted pyrimidine involves the condensation of a 1,3-dicarbonyl compound with an amidine.

In the context of this compound, the pyrimidine ring is typically formed from the reaction of isopropylamidine with a derivative of acetoacetic acid, such as ethyl acetoacetate. This reaction is generally carried out in the presence of a base. The amidine provides the N-C-N fragment, while the β-ketoester supplies the C-C-C backbone. The initial cyclization product is the corresponding hydroxypyrimidine, 2-isopropyl-6-methylpyrimidin-4-ol, which can then be subjected to chlorination as described in the previous section. This two-step sequence, cyclization followed by chlorination, represents a versatile and widely applicable route to a variety of substituted chloropyrimidines.

Novel and Emerging Synthetic Strategies for Chloropyrimidine Frameworks

In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for the synthesis of pyrimidine derivatives. These novel strategies often leverage modern catalytic systems and non-conventional energy sources.

Metal-Catalyzed Coupling Reactions for Pyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of halogenated heterocycles, including chloropyrimidines. researchgate.net While not a direct method for the synthesis of the this compound core itself, these reactions are crucial for the synthesis of its derivatives. Starting from 2,4-dichloropyrimidines, selective C-C and C-N bond formation can be achieved at the more reactive C4 position.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for the introduction of aryl, heteroaryl, and alkyl groups.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a chloropyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Heck Coupling: This reaction facilitates the coupling of a chloropyrimidine with an alkene in the presence of a palladium catalyst and a base.

Recent advances in this field focus on the development of more active and stable catalysts, including those based on N-heterocyclic carbenes (NHCs) and pincer ligands, which can improve reaction efficiency and expand the substrate scope. researchgate.netdntb.gov.ua

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Chloropyrimidine, Boronic acid/ester | Pd catalyst, Base | C-C |

| Sonogashira | Chloropyrimidine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) |

| Heck | Chloropyrimidine, Alkene | Pd catalyst, Base | C-C (alkenyl) |

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govbohrium.com The use of microwave irradiation has been successfully applied to various steps in pyrimidine synthesis, including cyclocondensation and functionalization reactions. ijsat.orgacs.org

For instance, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines, can be significantly expedited under microwave irradiation. nih.gov Similarly, the amination of chloropyrimidines, a key step in the synthesis of many biologically active molecules, can be achieved in minutes under microwave heating, whereas conventional methods may require several hours. acs.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. bohrium.com

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Biginelli Reaction | Several hours | Minutes |

| Amination of Chloropyrimidines | Several hours | Minutes |

Ionic Liquid-Assisted Methodologies

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained considerable attention as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity. nih.gov In the context of pyrimidine synthesis, ionic liquids have been employed as both reaction media and catalysts, often in combination with microwave irradiation. nih.govresearchgate.net

The use of ionic liquids can enhance reaction rates and selectivity. For example, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been efficiently achieved through a Biginelli-type reaction in the recyclable ionic liquid triethylammonium acetate (B1210297) under microwave irradiation. nih.gov In some cases, acidic or basic ionic liquids can act as catalysts, eliminating the need for traditional acid or base catalysts. japsonline.comresearchgate.net The reusability of ionic liquids is a significant advantage, contributing to the development of more sustainable synthetic protocols. nih.govnih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the efficient generation of pyrimidine-based compound libraries by anchoring the pyrimidine core or its precursors to a solid support. This approach simplifies purification by allowing for the removal of excess reagents and by-products through simple washing steps.

While a specific solid-phase synthesis of this compound has not been extensively detailed in the reviewed literature, the general principles can be applied. A plausible strategy would involve the immobilization of a suitable precursor, such as isobutyramidine, to a resin. Subsequent cyclization with a β-dicarbonyl compound, like acetylacetone, would form the 2-isopropyl-6-methylpyrimidin-4-one core on the solid support. The final chlorination step, likely using phosphoryl chloride, would yield the desired resin-bound this compound, which could then be cleaved or used in further on-resin manipulations.

The table below illustrates a general workflow for the solid-phase synthesis of 4-substituted pyrimidines, which could be adapted for the target compound.

| Step | Description | Reagents and Conditions |

| 1 | Immobilization | Resin-bound amidine, suitable linker |

| 2 | Cyclization | β-Dicarbonyl compound (e.g., acetylacetone), base |

| 3 | Chlorination | Phosphoryl chloride (POCl₃) |

| 4 | Cleavage | Acidic conditions (e.g., TFA) |

| 5 | Further Derivatization | On-resin nucleophilic substitution or cross-coupling |

Multicomponent Reactions (MCRs) for Pyrimidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, provide an atom-economical and efficient route to highly substituted pyrimidines. The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis. researchgate.netnih.gov

For the synthesis of the 2-isopropyl-6-methylpyrimidine core, an MCR could be envisioned involving the condensation of isobutyramidine hydrochloride, a β-dicarbonyl compound such as acetylacetone, and a third component that could introduce the desired functionality at the C4 position. While a direct MCR synthesis of this compound is not commonly reported, MCRs are widely used to generate diverse pyrimidine scaffolds that can be subsequently converted to the target chloro-derivative. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a urea (B33335) or amidine derivative can rapidly assemble the dihydropyrimidinone core, which can be further modified. researchgate.net

A general representation of a Biginelli-type reaction is shown below:

Aldehyde + β-Dicarbonyl Compound + Urea/Amidine → DihydropyrimidinoneThis dihydropyrimidinone can then undergo oxidation and subsequent chlorination to yield the desired 4-chloropyrimidine.

Functionalization and Derivatization Strategies for this compound

The chlorine atom at the C-4 position of this compound is a versatile handle for introducing a wide array of functional groups, making it a valuable intermediate for the synthesis of diverse derivatives.

Nucleophilic Substitution Reactions at the C-4 Position

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C-4 position. The chloro substituent is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The reaction of this compound with various amines in different solvents can afford a range of 4-amino-2-isopropyl-6-methylpyrimidine derivatives. The reaction conditions can be tailored to accommodate the reactivity of the specific amine.

| Nucleophile | Product |

| Primary Amines (R-NH₂) | N-substituted-2-isopropyl-6-methylpyrimidin-4-amine |

| Secondary Amines (R₂NH) | N,N-disubstituted-2-isopropyl-6-methylpyrimidin-4-amine |

| Alkoxides (R-O⁻) | 4-alkoxy-2-isopropyl-6-methylpyrimidine |

| Thiolates (R-S⁻) | 4-(alkylthio)-2-isopropyl-6-methylpyrimidine |

Introduction of Diverse Substituents via Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C-4 position of the pyrimidine ring. These reactions offer a broad scope for introducing aryl, heteroaryl, alkynyl, and alkyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This methodology is widely used for the synthesis of biaryl and heteroaryl-substituted pyrimidines. orgchemres.orgmdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the steric and electronic properties of the coupling partners. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the introduction of an alkynyl substituent by coupling the chloropyrimidine with a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

Stille Coupling: In the Stille coupling, an organotin reagent is used to transfer an organic group to the pyrimidine core. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. jk-sci.comnrochemistry.com

The table below summarizes the key components of these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/heteroaryl-2-isopropyl-6-methylpyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-2-isopropyl-6-methylpyrimidine |

| Stille | Organostannane | Pd catalyst | 4-Aryl/alkenyl/alkyl-2-isopropyl-6-methylpyrimidine |

Formation of Fused Pyrimidine Systems Incorporating the Chloropyrimidine Moiety

The this compound scaffold can serve as a precursor for the construction of fused bicyclic and polycyclic heterocyclic systems, which are of significant interest in drug discovery.

One common strategy involves the initial substitution of the C-4 chloro group with a nucleophile containing a second reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the pyrimidine core.

For example, reaction with a bifunctional nucleophile such as an amino-thiol or an amino-alcohol can lead to the formation of thiazolo[5,4-d]pyrimidines or oxazolo[5,4-d]pyrimidines, respectively. nih.govmdpi.com Similarly, reaction with a substituted hydrazine followed by cyclization can yield pyrazolo[3,4-d]pyrimidines.

Another important class of fused pyrimidines are the pyrimido[4,5-d]pyrimidines . These can be synthesized from 4-aminopyrimidine derivatives, which are readily obtained from this compound via nucleophilic substitution. The 4-aminopyrimidine can then undergo cyclization with various reagents to form the second pyrimidine ring. researchgate.netnih.govmdpi.com For instance, reaction with formamide or orthoesters can lead to the formation of the pyrimido[4,5-d]pyrimidine core.

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Isopropyl 6 Methylpyrimidine

Reaction Kinetics and Transition State Analysis

The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving chloropyrimidines are fundamental to understanding their reaction mechanisms. Such studies typically involve monitoring the reaction progress over time under various conditions (temperature, concentration of reactants) to determine rate laws and activation parameters.

Table 1: Representative Kinetic Parameters for a Hypothetical SNAr Reaction

| Nucleophile | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) |

|---|---|---|---|

| Piperidine | 25 | 1.2 x 10⁻³ | 55.4 |

| Morpholine | 25 | 4.5 x 10⁻⁴ | 62.1 |

| Sodium Methoxide | 25 | 8.9 x 10⁻² | 48.2 |

This table presents hypothetical data to illustrate the type of information obtained from kinetic studies. The values are based on typical reactivities observed for similar chloropyrimidine compounds.

Computational Studies on Reaction Pathways and Energetics

Computational chemistry provides powerful tools for probing reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For reactions involving 4-chloro-2-isopropyl-6-methylpyrimidine, DFT calculations can be employed to map the entire potential energy surface of the SNAr reaction. mdpi.com This involves calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Key insights from DFT studies include:

Activation Energy Barriers: Calculation of the energy difference between the reactants and the transition states provides a theoretical value for the activation energy, which determines the reaction rate. wuxiapptec.comwuxiapptec.com Comparing the barriers for attack at different positions on the ring can explain the observed regioselectivity. For this compound, the attack is overwhelmingly favored at the C4 position.

Frontier Molecular Orbitals (FMO): Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely site for nucleophilic attack. In chloropyrimidines, the LUMO typically has the largest coefficient on the carbon atom bearing the chlorine, indicating it is the most electrophilic center. wuxiapptec.comstackexchange.com

Reaction Intermediates: The geometry and stability of the Meisenheimer complex can be precisely calculated, helping to understand how substituents on the ring and the nature of the nucleophile affect its stability.

Table 2: Example DFT-Calculated Parameters for SNAr on a Chloropyrimidine Model

| Parameter | Value | Significance |

|---|---|---|

| LUMO Energy | -0.15 eV | Indicates susceptibility to nucleophilic attack. |

| LUMO Coefficient at C4 | +0.42 | Identifies C4 as the primary electrophilic site. |

| Activation Energy (ΔG‡) | +18.5 kcal/mol | Predicts the kinetic feasibility of the reaction. |

| Reaction Energy (ΔG) | -12.3 kcal/mol | Indicates the thermodynamic favorability of the reaction. |

This table contains representative data from DFT calculations on a model chloropyrimidine system to illustrate the outputs of such studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including the explicit role of solvent molecules and conformational changes during a reaction. While DFT provides a static picture of the energy landscape, MD simulations can reveal the influence of the reaction environment.

For a reaction involving this compound, MD simulations could be used to:

Analyze Solvation Effects: Investigate how solvent molecules arrange around the pyrimidine (B1678525) ring and the incoming nucleophile, and how this solvation shell influences the reaction trajectory and energetics.

Explore Conformational Dynamics: Study the rotation of the isopropyl group and its potential influence on the accessibility of the C4 reaction site.

Sample Reaction Pathways: In advanced MD techniques, simulations can be used to sample the path from reactants to products, providing insights into the dynamic nature of the transition state.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient intermediates is a primary goal of mechanistic studies. In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture without the need for quenching or sample extraction, providing a direct window into the reaction mechanism.

Real-Time Ultrafast Multidimensional NMR Spectroscopy

Recent advances in nuclear magnetic resonance (NMR) have led to the development of ultrafast (UF) 2D NMR techniques that can acquire a complete two-dimensional spectrum in a single scan, often in less than a second. nih.govrsc.org This capability is revolutionary for monitoring the kinetics and mechanisms of moderately fast organic reactions in real time. nih.gov

Applying this technique to a reaction of this compound would involve triggering the reaction inside the NMR magnet and collecting a rapid series of 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence). nih.gov

This approach allows for:

Unambiguous Identification of Species: 2D NMR provides detailed structural information through correlations between different nuclei, enabling the confident identification of the starting material, products, and any transient intermediates that accumulate to detectable concentrations. nih.govnih.gov

Kinetic Profiling: By integrating the volumes of cross-peaks in the series of 2D spectra, the concentration of each species can be plotted against time. This provides detailed kinetic data for multiple species simultaneously, allowing for the validation of proposed reaction mechanisms and the elucidation of complex reaction networks. nih.gov

Detection of Previously Unseen Intermediates: The high temporal resolution and structural detail of ultrafast 2D NMR can reveal short-lived intermediates that might be missed by conventional 1D NMR or other analytical methods. nih.gov Studies on the synthesis of other pyrimidine derivatives have successfully used this technique to confirm postulated intermediates and discover new ones. nih.govnih.gov

Table 3: Potential Application of Ultrafast 2D NMR in Monitoring a Reaction

| Species | Key 1H-13C HSQC Correlation (δH / δC, ppm) | Observed Behavior |

|---|---|---|

| This compound | 7.1 / 115 | Signal intensity decreases over time. |

| Meisenheimer Intermediate | 5.5 / 95 | Appears rapidly and then decays as product forms. |

| Product (e.g., 4-amino derivative) | 6.2 / 105 | Signal intensity increases over time. |

This table provides a hypothetical example of how ultrafast 2D HSQC NMR could be used to track different species in a substitution reaction based on their unique chemical shifts.

Advanced Analytical Techniques for Structure Elucidation and Characterization of 4 Chloro 2 Isopropyl 6 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional 1H (proton) and 13C (carbon-13) NMR spectra offer a foundational look at the molecular structure. The 1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., methyl, methine, quaternary).

For 4-chloro-2-isopropyl-6-methylpyrimidine, the expected signals in the 1H and 13C NMR spectra can be predicted based on the substituent effects on the pyrimidine (B1678525) ring. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom significantly influences the chemical shifts of the ring proton and carbons.

Predicted 1H NMR Data: The 1H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | Singlet (s) | 1H | H5 (pyrimidine ring) |

| ~ 3.25 | Septet (sept) | 1H | CH (isopropyl) |

| ~ 2.50 | Singlet (s) | 3H | CH₃ (at C6) |

| ~ 1.30 | Doublet (d) | 6H | CH₃ (isopropyl) |

Predicted 13C NMR Data: The 13C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C2 (pyrimidine ring) |

| ~ 168 | C6 (pyrimidine ring) |

| ~ 161 | C4 (pyrimidine ring) |

| ~ 118 | C5 (pyrimidine ring) |

| ~ 36 | CH (isopropyl) |

| ~ 24 | CH₃ (at C6) |

| ~ 21 | CH₃ (isopropyl) |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguous signal assignment and complete structure confirmation, especially for complex molecules. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals, for instance:

The ring proton at ~7.10 ppm would correlate with the C5 carbon at ~118 ppm.

The isopropyl methine proton (~3.25 ppm) would correlate with its carbon (~36 ppm).

The C6-methyl protons (~2.50 ppm) would correlate with their carbon (~24 ppm).

The isopropyl methyl protons (~1.30 ppm) would correlate with their carbon (~21 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. researchgate.net Key expected HMBC correlations for this molecule would include:

Correlations from the C6-methyl protons (~2.50 ppm) to C6 (~168 ppm), C5 (~118 ppm), and potentially the C4 carbon.

Correlations from the ring proton H5 (~7.10 ppm) to C4 (~161 ppm), C6 (~168 ppm), and potentially C2.

Correlations from the isopropyl methine proton (~3.25 ppm) to the C2 carbon of the pyrimidine ring (~172 ppm) and the isopropyl methyl carbons (~21 ppm).

Correlations from the isopropyl methyl protons (~1.30 ppm) to the isopropyl methine carbon (~36 ppm) and the C2 carbon (~172 ppm).

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment shows correlations between all protons within a coupled spin system. In this molecule, it would clearly show a correlation between the isopropyl methine proton (~3.25 ppm) and the isopropyl methyl protons (~1.30 ppm), confirming they belong to the same isopropyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and, through fragmentation analysis, offers valuable structural insights.

HRMS is used to determine the exact mass of a molecule with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. thermofisher.commdpi.com For this compound, the molecular formula is C₈H₁₁ClN₂. sigmaaldrich.comchemical-suppliers.eu HRMS can readily confirm this composition. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks separated by approximately 2 Da and an intensity ratio of roughly 3:1.

Predicted HRMS Data for C₈H₁₁ClN₂:

| Ion Species | Isotope | Calculated Exact Mass (m/z) |

| [M]⁺• | ³⁵Cl | 170.0609 |

| [M]⁺• | ³⁷Cl | 172.0580 |

| [M+H]⁺ | ³⁵Cl | 171.0687 |

| [M+H]⁺ | ³⁷Cl | 173.0658 |

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion [M]⁺• or the protonated molecule [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting product ions. chimia.ch The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. nih.gov

For the [M+H]⁺ ion of this compound (m/z 171 for ³⁵Cl), several fragmentation pathways can be proposed:

Loss of a methyl radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation.

Loss of propene: Cleavage of the bond between the isopropyl group and the pyrimidine ring can lead to the loss of neutral propene (C₃H₆, 42 Da).

Loss of chlorine: Fragmentation can occur via the loss of a chlorine radical (•Cl, 35 Da) or neutral hydrogen chloride (HCl, 36 Da).

Predicted Key MS/MS Fragments for [C₈H₁₁³⁵ClN₂+H]⁺:

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 171.07 | •CH₃ (methyl radical) | 156.05 |

| 171.07 | C₃H₆ (propene) | 129.03 |

| 171.07 | HCl (hydrogen chloride) | 135.09 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, etc.). msu.edu It is an excellent technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic C-H (pyrimidine ring) |

| 2975 - 2850 | C-H Stretching | Aliphatic C-H (isopropyl, methyl) |

| 1600 - 1550 | C=N Stretching | Pyrimidine ring |

| 1500 - 1400 | C=C Stretching | Pyrimidine ring |

| 1385 - 1365 | C-H Bending | Isopropyl (characteristic doublet) |

| 850 - 550 | C-Cl Stretching | Aryl-Chloride |

The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the specific molecule, providing a molecular fingerprint for identification purposes. vscht.cz

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not widely published, analysis of closely related pyrimidine derivatives provides significant insight into the expected structural features. For instance, the crystal structure determination of compounds like 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine demonstrates the utility of this technique. researchgate.net In such analyses, the pyrimidine ring's geometry, the planarity of the heterocyclic system, and the torsion angles of the substituent groups are meticulously detailed.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. Key structural parameters obtained from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in data tables.

Table 1: Representative Crystallographic Data for a Substituted Chloropyrimidine Derivative Note: This table is a representative example based on known pyrimidine structures and does not represent the exact data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z (molecules/unit cell) | 4 |

These data allow for the precise calculation of intramolecular distances and angles, confirming the covalent structure, and revealing intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal structure. iucr.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of pyrimidine derivatives. nih.govselleckchem.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C8 or C18 silica (B1680970) gel) is used with a polar mobile phase. researchgate.net The separation is achieved by varying the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components. Detection is commonly performed using a UV detector, as the pyrimidine ring possesses a chromophore that absorbs UV light. rjptonline.org

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Conditions for the Analysis of Pyrimidine Derivatives Note: These are generalized conditions and may require optimization for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method is highly sensitive and provides accurate quantification of impurities, making it essential for quality control. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a sample.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. nih.gov

The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. libretexts.org The fragmentation pattern of chloropyrimidines is influenced by the stable aromatic ring and the nature of the substituents. researchgate.net Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom, a methyl radical from the isopropyl group, or cleavage of the entire isopropyl group.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS Note: Based on the structure (C₈H₁₁ClN₂) with a molecular weight of approximately 170.64 g/mol and general fragmentation patterns of related compounds.

| m/z Value (Mass-to-Charge Ratio) | Possible Fragment Identity |

| 170/172 | [M]⁺, Molecular ion (presence of ³⁵Cl/³⁷Cl isotopes) |

| 155/157 | [M - CH₃]⁺, Loss of a methyl radical from isopropyl group |

| 135 | [M - Cl]⁺, Loss of a chlorine radical |

| 128 | [M - C₃H₆]⁺, Loss of propene (from isopropyl group) |

| 113 | [M - C₃H₆ - CH₃]⁺, Subsequent loss of a methyl radical |

GC-MS is highly effective for identifying trace impurities and confirming the identity of the main component by matching its mass spectrum against known databases or by detailed interpretation of the fragmentation pattern. researchgate.netwhitman.edu

Biological Activities and Molecular Interactions of Pyrimidine Derivatives

Antimicrobial Efficacy and Mechanisms of Action

There is currently a lack of specific data from in vitro or in vivo studies detailing the direct antimicrobial effects of 4-Chloro-2-isopropyl-6-methylpyrimidine. Research has not yet characterized its spectrum or potency against various microbial species.

No published studies were found that specifically evaluate the antibacterial activity of this compound against a panel of Gram-positive or Gram-negative bacteria. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) are not available.

While this compound is utilized as a precursor in the synthesis of novel antifungal agents, there is no direct evidence to support its own antifungal activity. Studies focus on the biological activities of the final synthesized compounds rather than this intermediate.

A review of the current scientific literature reveals no studies investigating the potential antiviral properties of this compound against any class of viruses.

Information regarding the ability of this compound to inhibit microbial virulence factors, such as biofilm formation, toxin production, or quorum sensing, is not present in the available scientific literature.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

There is a significant gap in the scientific literature concerning the anti-inflammatory potential of this compound. No studies have been published that investigate its effects on key inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition, or its impact on cytokine production and signaling.

Anticancer and Antiproliferative Activities

Direct experimental data on the anticancer and antiproliferative activities of this compound against any cancer cell lines is not available in the current body of scientific research. While the broader class of pyrimidine (B1678525) derivatives has been extensively studied for potential anticancer effects, this specific compound has not been the subject of such investigations.

Inhibition of Cellular Proliferation and Apoptosis Induction

Pyrimidine derivatives have demonstrated significant potential in inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis. The structural versatility of the pyrimidine ring allows for substitutions that can modulate these activities. For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), CFPAC-1 (pancreatic adenocarcinoma), and SW620 (colon adenocarcinoma). The results indicated that 2,4,5-trisubstituted pyrimidines exhibited notable activity. mdpi.com

Furthermore, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent cytotoxic agents that can induce apoptosis. researchgate.net Mechanistic studies on some pyrimidine derivatives have revealed their ability to arrest the cell cycle and trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com For example, a novel series of pyrimidine derivatives containing aryl urea (B33335) moieties were shown to induce apoptosis in colon cancer cells by affecting the mitochondrial membrane potential and upregulating key apoptotic markers. nih.gov Another study on pyrido[2,3-d]pyrimidine derivatives demonstrated their pro-apoptotic effects in prostate and breast cancer cells through the activation of caspase-3 and p53, alongside the downregulation of Bcl2. nih.gov

The table below summarizes the antiproliferative activity of some substituted pyrimidine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,5-Trisubstituted Pyrimidines | HeLa | 0.3 - 29.7 | mdpi.com |

| C-5 Substituted Uracil Derivatives | HeLa | 7.8 - 79.1 | mdpi.com |

| Pyrido[2,3-d]pyrimidine Derivatives | A549 | Moderate to High Cytotoxicity | mdpi.com |

| Pyrimidine-Aryl Urea Hybrids | SW480 | 11.08 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Various | 29 - 59 | mdpi.com |

Target-Specific Inhibitory Mechanisms (e.g., EGFR, HDAC, CDKs, DHFR)

The anticancer effects of pyrimidine derivatives are often attributed to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. nih.gov Pyrimidine is a common scaffold in many approved EGFR inhibitors. nih.govnih.gov For example, osimertinib (B560133) and lazertinib (B608487) are pyrimidine-containing molecules that act as irreversible EGFR inhibitors. nih.gov The pyrimidine core can mimic the hinge region of ATP, allowing these inhibitors to bind to the ATP-binding site of the EGFR kinase domain and block its activity. pharmajournal.netrsc.org

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their inhibition is a valid strategy in cancer therapy. nih.govnih.gov Pyrimidine-based hydroxamic acids have been synthesized and shown to inhibit HDAC isoforms. For instance, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide was identified as a potent inhibitor of both HDAC4 and HDAC8. nih.govvu.ltresearchgate.net The pyrimidine moiety in these inhibitors typically serves as a surface recognition cap that interacts with the rim of the active site. researchgate.net

CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.net Several pyrimidine-containing compounds have been developed as CDK inhibitors. Pyrido[2,3-d]pyrimidine derivatives, for example, have been shown to inhibit CDK4/6, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Similarly, pyrazolo[3,4-d]pyrimidine analogs have demonstrated potent CDK2 inhibitory activity. researchgate.nettandfonline.com

DHFR Inhibition: Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids. nih.gov Many DHFR inhibitors feature a 2,4-diaminopyrimidine (B92962) motif, which is structurally similar to the pteridine (B1203161) ring of folic acid, allowing them to competitively inhibit the enzyme. nih.govresearchgate.net Pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed as potential DHFR inhibitors with antibacterial and antifungal activities. nih.govmdpi.com

The following table presents examples of pyrimidine derivatives and their inhibitory activities against specific molecular targets.

| Compound Class | Target | IC50 | Reference |

| Pyrimidine-5-carbonitrile | EGFRWT | 0.09 µM | rsc.org |

| Pyrimidine-based hydroxamic acid | HDAC8 | 1.2 µM | nih.govvu.lt |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | 0.21 µM | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | hDHFR | < 1 µM | nih.gov |

Other Biological Activities

Beyond their well-documented anticancer properties, pyrimidine derivatives exhibit a range of other biological activities that are of therapeutic interest.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. ijpsonline.com Pyrimidine derivatives have been investigated for their antioxidant potential. ijpsonline.comnih.gov The presence of electron-donating substituents on the pyrimidine ring can enhance their radical scavenging capabilities. researchgate.net For instance, some novel pyrimidine derivatives have shown moderate to good antioxidant activity in various in vitro assays, such as the DPPH radical scavenging assay and lipid peroxidation inhibition. ijpsonline.com While some pyrimidine compounds themselves show antioxidant effects, others are precursors to clinically used antioxidants like riboflavin. ijpsonline.com

Enzyme Inhibition Studies (e.g., DNA Polymerases, Ligases)

The structural similarity of pyrimidine derivatives to endogenous nucleobases makes them prime candidates for the development of inhibitors of enzymes involved in nucleic acid metabolism.

DNA Polymerase Inhibition: DNA polymerases are crucial for DNA replication and repair. Pyrimidine nucleotide analogues have been shown to be potent inhibitors of DNA polymerases. nih.gov For example, certain C-nucleoside triphosphates that are analogues of dCTP and dTTP have demonstrated strong inhibitory effects on Taq polymerase. nih.gov The mechanism of inhibition often involves the analogue being incorporated into the growing DNA strand, leading to chain termination. frontiersin.org

DNA Ligase Inhibition: DNA ligases are essential enzymes that join breaks in the phosphodiester backbone of DNA. A pyrimidopyrimidine derivative, 2,4-diamino-7-dimethylamino-pyrimido[4,5-d]pyrimidine (DDPP), has been identified as an inhibitor of bacterial DNA ligase (LigA) with an IC50 of 0.5 µM. nih.gov This inhibition is achieved through competitive binding with NAD+. nih.gov The triphosphate form of the antiviral drug fludarabine (B1672870) is also known to inhibit DNA ligase. mdpi.com

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Potency and Selectivity

The substituents at various positions of the pyrimidine ring can significantly influence the compound's interaction with its biological target.

For instance, in the context of anticancer activity , the presence of a 4-anilino group is a common feature in many EGFR inhibitors, where it forms crucial hydrogen bonds in the ATP-binding pocket. pharmajournal.net The nature of the substituent at the 5-position of the pyrimidine ring can also impact potency and selectivity. researchgate.net

In the case of HDAC inhibitors , the pyrimidine ring often acts as a cap group, and modifications to its substituents can affect the inhibitor's interaction with the surface of the enzyme, thereby influencing its isoform selectivity. researchgate.net

For DHFR inhibitors , the 2,4-diamino substitution on the pyrimidine ring is a key pharmacophoric feature that mimics the natural substrate, folic acid. researchgate.netresearchgate.net

The presence of halogen atoms , such as chlorine, can also modulate the biological activity of pyrimidine derivatives. Halogen substituents can alter the electronic properties of the ring and enhance hydrophobic interactions with the target protein. researchgate.net For example, chloro-substituted pyrimidine derivatives have shown promising antioxidant activity. researchgate.net

Lack of Specific Research Data for this compound Prevents In-Depth Ligand-Receptor Analysis

Despite a comprehensive search of available scientific literature, no specific molecular docking studies for the chemical compound this compound could be identified. As a result, a detailed analysis of its ligand-receptor interactions, including binding affinities, specific amino acid interactions, and the types of molecular bonds formed, cannot be provided at this time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The absence of such studies for this particular compound means that there is no published data detailing its binding energy, which quantifies the strength of the interaction, nor are there records of the specific amino acid residues within a receptor's active site that it may interact with.

Consequently, information regarding the formation of hydrogen bonds, hydrophobic interactions, or other non-covalent bonds, which are fundamental to understanding a compound's biological activity, remains unavailable for this compound.

While general information on the biological activities of pyrimidine derivatives is available, with many compounds from this class exhibiting a wide range of pharmacological properties, this general knowledge cannot be specifically and accurately extrapolated to this compound without dedicated computational and experimental studies. The creation of data tables detailing these specific molecular interactions is therefore not possible based on the current body of scientific research.

Further computational and in vitro studies are necessary to elucidate the specific molecular interactions and biological activities of this compound.

Environmental Behavior and Degradation Pathways of Pyrimidine Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For 4-Chloro-2-isopropyl-6-methylpyrimidine, the most relevant abiotic degradation mechanisms are likely to be photochemical transformations and hydrolysis.

Photochemical transformation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The pyrimidine (B1678525) ring itself can absorb UV light, and the presence of a chlorine atom can make the molecule susceptible to photolytic cleavage.

Research on the degradation of pyrimidine and purine (B94841) bases during water treatment processes using UV irradiation has shown that these compounds can be broken down. nih.gov The process often involves the generation of reactive oxygen species that attack the pyrimidine ring. For chlorinated aromatic compounds, a common photochemical reaction is the cleavage of the carbon-chlorine (C-Cl) bond, leading to dechlorination. This can be a primary step in the detoxification of the molecule. The specific photoproducts of this compound would depend on environmental conditions such as the presence of photosensitizers in the water or soil.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous environments. The chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution by a hydroxyl group, which would replace the chlorine with a hydroxyl group, forming a hydroxypyrimidine derivative.

The rate of hydrolysis of chloropyrimidines is highly dependent on the position of the chlorine atom and the pH of the surrounding medium. Studies on other chloropyrimidines have demonstrated that the presence of other substituents on the ring significantly influences the reactivity of the C-Cl bond. For instance, research has shown a significant difference in the hydrolysis rates between 2-chloro and 6-chloro isomers of a substituted pyrimidine, with the 2-chloro isomer hydrolyzing much faster in acidic conditions. acs.orgacs.org In the case of this compound, the chlorine is at the 4-position, and its susceptibility to hydrolysis would be influenced by the electron-donating effects of the isopropyl and methyl groups. Generally, chloropyrimidines can be sensitive to hydrolysis, which can lead to their decomposition. google.com

Table 1: Factors Influencing Abiotic Degradation of Chlorinated Pyrimidines

| Degradation Mechanism | Influencing Factors | Potential Outcome for this compound |

| Photochemical Transformation | - Intensity and wavelength of UV radiation- Presence of photosensitizers (e.g., dissolved organic matter)- Environmental matrix (water, soil, air) | Cleavage of the C-Cl bond, oxidation of the pyrimidine ring. |

| Hydrolysis | - pH of the water- Temperature- Position of the chlorine atom on the pyrimidine ring | Replacement of the chlorine atom with a hydroxyl group, forming a hydroxypyrimidine. |

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is often a major pathway for the removal of synthetic chemicals from the environment.

The biodegradation of halogenated compounds by microorganisms is a well-studied field. nih.govnih.gov The initial step in the degradation of a chlorinated aromatic compound often involves the removal of the halogen atom, a process known as dehalogenation. This can occur either aerobically or anaerobically. Aerobic dehalogenation is often catalyzed by oxygenases, which incorporate oxygen into the aromatic ring, leading to the expulsion of the halide ion. Anaerobic dehalogenation typically involves reductive processes where the halogen is removed and replaced by a hydrogen atom.

Once dehalogenated, the resulting pyrimidine structure can be further broken down. Microorganisms possess various enzymatic pathways to cleave aromatic rings, eventually mineralizing the compound to carbon dioxide, water, and inorganic ions. The presence of the isopropyl and methyl groups on the pyrimidine ring of this compound may also influence its biodegradability, as these alkyl chains can also be subject to microbial oxidation.

While naturally occurring pyrimidines are readily cycled in ecosystems as part of nucleic acid metabolism, synthetic pyrimidines can be more resistant to degradation. The persistence of some pyrimidine-based herbicides is a known environmental issue. epa.govcompostingcouncil.org These compounds can remain in soil and compost for extended periods, potentially affecting non-target plants. epa.gov The microbial communities in soil and water play a crucial role in breaking down these compounds. The introduction of a novel compound like this compound into an ecosystem could lead to the adaptation of microbial populations that can utilize it as a source of carbon and energy. However, if the compound is recalcitrant, it could persist and accumulate.

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical describe its movement and ultimate destination in the environment. mdpi.com For this compound, key considerations would include its sorption to soil and sediment, its potential for volatilization, and its mobility in water.

Herbicides belonging to the pyridine (B92270) and pyrimidine classes are known to have the potential to move from their application sites through spray drift and runoff. epa.gov The persistence of some of these herbicides in treated plant materials is also a concern for compost contamination. compostingcouncil.orgepa.gov

The physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), would be critical in determining its environmental transport. A high Kow would suggest a tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water but increasing its persistence in those compartments. Conversely, a lower Kow and higher water solubility would indicate a greater potential for leaching into groundwater.

Table 2: Summary of Environmental Fate and Transport Considerations for Substituted Pyrimidines

| Process | Key Factors | Implications for this compound |

| Sorption | - Soil organic matter content- Clay content- Octanol-water partition coefficient (Kow) | Potential to bind to soil and sediment, reducing bioavailability and mobility. |

| Mobility | - Water solubility- Sorption characteristics | Potential for runoff from treated areas into surface waters or leaching into groundwater. |

| Persistence | - Rates of abiotic and biotic degradation | Could persist in the environment if degradation rates are slow, similar to some pyrimidine herbicides. |

| Volatilization | - Vapor pressure- Henry's Law constant | Potential for movement into the atmosphere, depending on its volatility. |

Future Directions and Research Perspectives

Development of Next-Generation Pyrimidine-Based Agents

The pyrimidine (B1678525) framework is central to the development of new therapeutic agents across a wide spectrum of diseases, including cancers, infectious diseases, and central nervous system (CNS) disorders. nih.govgsconlinepress.com The unique physicochemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Oncology: In cancer therapy, research is focused on creating next-generation pyrimidine-based inhibitors that can overcome drug resistance. For instance, efforts are underway to develop inhibitors targeting specific mutations in protein kinases, such as the EGFR-L858R/T790M/C797S mutations in non-small cell lung cancer. nih.gov The strategy involves designing molecules that can selectively bind to mutant enzymes while sparing their wild-type counterparts, thereby reducing off-target effects. Fused heterocyclic systems incorporating pyrimidine, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines, are being explored as versatile scaffolds for novel kinase inhibitors. nih.govnih.gov These compounds are attractive for their ability to mimic ATP and interact with the ATP-binding pocket of kinases. nih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. Pyrimidine derivatives are being investigated for their potential as next-generation antibiotics, antifungals, and antivirals. nih.govgsconlinepress.com For example, researchers are modifying existing antibiotics by incorporating a pyrimidine ring to create broader-spectrum drugs. gsconlinepress.com

Central Nervous System Disorders: The development of pyrimidine-based agents for CNS disorders is another promising area. These compounds are being designed to act as agonists or antagonists for various receptors, including serotonin, adenosine, and cannabinoid receptors, to treat a range of neurological and psychiatric conditions. eurekaselect.com

| Therapeutic Area | Research Focus | Example Scaffolds |

|---|---|---|

| Oncology | Targeting drug-resistant kinase mutations | Pyrazolo[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines |

| Infectious Diseases | Overcoming antimicrobial resistance | Thieno[2,3-d]pyrimidines |

| CNS Disorders | Modulating neurotransmitter receptors | Novel pyrimidine-5-carbonitrile derivatives |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrimidine-based drugs. These computational tools can analyze vast datasets to identify novel drug targets, predict molecular properties, and optimize lead compounds, thereby accelerating the drug discovery pipeline. nih.govmdpi.com

Predictive Modeling: Machine learning algorithms are instrumental in developing quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new pyrimidine compounds based on their chemical structure, which helps in prioritizing candidates for synthesis and experimental testing. nih.govmdpi.com Furthermore, AI can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of drug candidates early in the development process, reducing the likelihood of late-stage failures. nih.govnih.gov

Virtual Screening: Computational techniques like molecular docking and virtual screening, enhanced by AI, allow for the rapid screening of large compound libraries to identify potential hits. mdpi.comnih.gov For example, a virtual screening of the ZINC database, guided by a pharmacophore model, successfully identified potential TRAP1 inhibitors based on a pyrazolo[3,4-d]pyrimidine scaffold. mdpi.comnih.gov

| Application | Description | Key Technologies |

|---|---|---|

| De Novo Drug Design | Generating novel pyrimidine structures with desired properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |

| Predictive Modeling (QSAR/ADMET) | Predicting biological activity, pharmacokinetic properties, and toxicity. | Support Vector Machines (SVM), Random Forest (RF), Deep Neural Networks (DNN) |

| Virtual Screening | Screening large libraries to identify potential drug candidates. | Molecular Docking, Pharmacophore Modeling |

Sustainable Synthesis Approaches for Pyrimidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical manufacturing. rasayanjournal.co.innih.gov Traditional synthesis methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Future research will focus on developing more sustainable and eco-friendly synthetic routes.

Green Solvents and Catalysts: A major focus is the replacement of conventional volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.inpowertechjournal.com The use of reusable, heterogeneous catalysts, such as nanocrystalline MgO, is also being explored to improve reaction efficiency and simplify product purification. eurekaselect.com

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-assisted synthesis are gaining prominence as they can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly attractive as they allow the synthesis of complex pyrimidine derivatives from three or more starting materials in a single step, which reduces waste and improves atom economy. rasayanjournal.co.inacs.org For example, a novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and alcohols, with water and hydrogen as the only byproducts. acs.org

Renewable Feedstocks: The use of renewable starting materials, such as alcohols derived from biomass, is a key aspect of sustainable synthesis. acs.org Developing catalytic reactions that can convert these feedstocks into valuable pyrimidine-based fine chemicals is a central goal for future research. acs.org

| Technique | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating. | Reduced reaction times, higher yields, lower energy consumption. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to enhance chemical reactivity. | Increased reaction rates, improved yields, milder reaction conditions. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

| Solvent-Free Reactions | Conducts reactions without a solvent medium. | Eliminates solvent waste, simplifies purification, often eco-friendly. rasayanjournal.co.in |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-isopropyl-6-methylpyrimidine, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via chlorination of precursor pyrimidines using reagents like phosphoryl chloride (POCl₃) under reflux conditions. Optimization involves adjusting stoichiometry (e.g., molar ratios of POCl₃ to substrate), reaction temperature (typically 80–110°C), and solvent selection (e.g., toluene or dichloroethane). Post-reaction neutralization with aqueous NaHCO₃ is critical to isolate the product .

- Validation : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What safety protocols are essential for handling chlorinated pyrimidines like this compound?

- Guidelines : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy. Store waste in labeled containers for halogenated organics and dispose via certified hazardous waste services .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for reference .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl CH₃ splitting patterns, pyrimidine ring proton shifts).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous chloropyrimidines .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₂ClN₂) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in chloropyrimidine synthesis be resolved?

- Root Cause Analysis : Discrepancies may arise from moisture-sensitive reagents (e.g., POCl₃ degradation) or incomplete chlorination. Use anhydrous solvents and freshly distilled reagents.

- Mitigation : Perform control experiments with standardized reagents. Quantify intermediates via GC-MS to identify yield-limiting steps .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Directed Metallation : Utilize directing groups (e.g., methyl/isopropyl) to guide electrophiles to specific ring positions. For example, lithiation at the 5-position using LDA followed by quenching with electrophiles .

- Computational Modeling : DFT calculations predict electron density distribution to rationalize substitution patterns .

Q. How does the steric bulk of the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling efficiency with/without isopropyl substitution. Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions.

- Findings : Steric hindrance from the isopropyl group reduces coupling efficiency at the 2-position. Mitigate via microwave-assisted heating or bulky ligand systems (e.g., XPhos) .

Q. What analytical methods detect trace impurities in this compound batches?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.